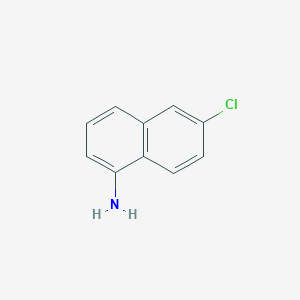

6-Chloronaphthalen-1-amine

Vue d'ensemble

Description

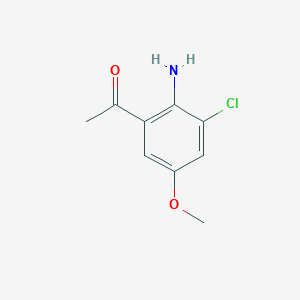

6-Chloronaphthalen-1-amine is a derivative of naphthalene, with a chlorine atom and an amino group attached to the naphthalene ring . It is commonly used in the production of dyes and pigments, as well as in organic synthesis .

Molecular Structure Analysis

The molecular formula of 6-Chloronaphthalen-1-amine is C10H8ClN . Its molecular weight is 177.63 . For more detailed structural analysis, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .Chemical Reactions Analysis

Amines, including 6-Chloronaphthalen-1-amine, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

Amines, including 6-Chloronaphthalen-1-amine, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Applications De Recherche Scientifique

Synthesis and Optical Properties

6-Chloronaphthalen-1-amine has been utilized in the synthesis of new dyes and materials. For instance, Thalacker et al. (2006) explored the synthesis and optical properties of core-substituted naphthalene diimide dyes, using a process involving imidization and nucleophilic exchange. These dyes demonstrated significant shifts in absorption maxima and high fluorescence quantum yields, indicating potential applications in the field of optical materials and dyes (Thalacker, Röger, & Würthner, 2006).

Analytical Chemistry

In analytical chemistry, derivatives of 6-Chloronaphthalen-1-amine have been applied. For example, Busto et al. (1996) used 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, a derivative, for the determination of biogenic amines in wines. This method displayed minimal sample handling and proved efficient for analyzing various amines (Busto, Guasch, & Borrull, 1996).

Solubility and Chemical Properties

The solubility of derivatives of 6-Chloronaphthalen-1-amine in supercritical carbon dioxide has been a subject of study. Zacconi et al. (2017) synthesized solid derivatives and measured their solubility, providing insights into the thermodynamic properties of these compounds (Zacconi, Cabrera, Ordoñez-Retamales, Valle, & De La Fuente, 2017).

Solar Cell Applications

In the field of solar cells, Tang et al. (2021) used derivatives of 6-Chloronaphthalen-1-amine for constructing chrysene-based azahelicene π-linkers. These were used in D-π-D-type hole-transporting materials for perovskite solar cells, demonstrating the potential of these compounds in renewable energy technologies (Tang, Li, Cao, Zhang, He, Zheng, & Lei, 2021).

Environmental and Health Monitoring

Guan et al. (2021) explored the use of Cu-MOF material constructed with triazine polycarboxylate skeleton for microdetecting aromatic amines. This demonstrated the potential of derivatives of 6-Chloronaphthalen-1-amine in environmental monitoring and public health applications (Guan, Sun, Huo, Xin, Bai, Xing, & Sun, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

6-chloronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCARWOLXSNJYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633924 | |

| Record name | 6-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloronaphthalen-1-amine | |

CAS RN |

50885-10-4 | |

| Record name | 6-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dinaphtho[2,1-b:2',3'-d]furan](/img/structure/B1629046.png)

![4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B1629049.png)

![Ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate](/img/structure/B1629057.png)